Hdac-IN-45
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Overview
Description
Hdac-IN-45 is a small molecule inhibitor of histone deacetylases, which are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. This compound has shown significant potential in cancer therapy due to its ability to inhibit histone deacetylases 1, 2, and 3, with inhibitory concentration values of 0.108, 0.585, and 0.563 micromolar, respectively .
Preparation Methods
The synthesis of Hdac-IN-45 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of valproic acid as a starting material, which undergoes a series of reactions including nanoprecipitation and emulsification techniques to form the final product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hdac-IN-45 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .
Scientific Research Applications
Hdac-IN-45 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in gene expression and chromatin remodeling.
Biology: Employed in research on cell differentiation, proliferation, and apoptosis.
Industry: Utilized in the development of new drugs and imaging agents for early diagnosis of diseases.
Mechanism of Action
Hdac-IN-45 exerts its effects by inhibiting the activity of histone deacetylases, leading to an increase in acetylation levels of histone and non-histone proteins. This results in changes in gene expression, which can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. The molecular targets of this compound include histone deacetylases 1, 2, and 3, and it affects pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Hdac-IN-45 is unique in its ability to selectively inhibit multiple histone deacetylase isoforms with high potency. Similar compounds include:
Scriptaid: Another histone deacetylase inhibitor with inhibitory concentration values similar to this compound.
Phenolic compounds: Natural inhibitors of histone deacetylases that are considered safer alternatives due to their lower toxicity.
PROteolysis-TArgeting Chimeras (PROTACs): Compounds designed to selectively degrade histone deacetylases.
This compound stands out due to its balanced inhibitory activity across multiple histone deacetylase isoforms and its potential for therapeutic applications in cancer treatment.
Properties
Molecular Formula |
C25H20ClFN8O |
---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
4-[[2-amino-6-(3-chloro-4-fluoroanilino)purin-9-yl]methyl]-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C25H20ClFN8O/c26-17-11-16(9-10-18(17)27)31-22-21-23(34-25(29)33-22)35(13-30-21)12-14-5-7-15(8-6-14)24(36)32-20-4-2-1-3-19(20)28/h1-11,13H,12,28H2,(H,32,36)(H3,29,31,33,34) |
InChI Key |
BWFYYTOGYBJCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=NC4=C(N=C(N=C43)N)NC5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
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